molecular formula C15H13Cl2N5O B275609 N-({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE

N-({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE

Cat. No.: B275609
M. Wt: 350.2 g/mol
InChI Key: PZVJCEJIOHRZSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE is a synthetic organic compound characterized by the presence of a tetrazole ring and a dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves the following steps:

    Formation of the dichlorobenzyl ether: This step involves the reaction of 2,4-dichlorobenzyl chloride with a suitable phenol derivative under basic conditions to form the dichlorobenzyl ether.

    Introduction of the tetrazole ring: The dichlorobenzyl ether is then reacted with sodium azide and a suitable catalyst to introduce the tetrazole ring, forming the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the tetrazole ring or the dichlorobenzyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group and the tetrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-propanamine
  • N-{4-[(2,4-dichlorobenzyl)oxy]benzyl}-1-propyl-1H-tetrazol-5-amine

Uniqueness

N-({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to its specific combination of a dichlorobenzyl group and a tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer enhanced binding affinity, stability, or reactivity, depending on the context of use.

Properties

Molecular Formula

C15H13Cl2N5O

Molecular Weight

350.2 g/mol

IUPAC Name

N-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methyl]-2H-tetrazol-5-amine

InChI

InChI=1S/C15H13Cl2N5O/c16-12-5-4-11(14(17)7-12)9-23-13-3-1-2-10(6-13)8-18-15-19-21-22-20-15/h1-7H,8-9H2,(H2,18,19,20,21,22)

InChI Key

PZVJCEJIOHRZSW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)CNC3=NNN=N3

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)CNC3=NNN=N3

Origin of Product

United States

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